molecular formula C22H28N2O3 B247796 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B247796
M. Wt: 368.5 g/mol
InChI Key: KUAQGSYPZPJYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves the reaction of 4-ethylbenzyl chloride with piperazine to form 4-[(4-ethylphenyl)methyl]piperazine. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-piperazin-1-ylphenyl)ethanone
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is unique due to its specific structural features, such as the presence of both piperazine and methoxyphenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C22H28N2O3/c1-3-18-4-6-19(7-5-18)16-23-12-14-24(15-13-23)22(25)17-27-21-10-8-20(26-2)9-11-21/h4-11H,3,12-17H2,1-2H3

InChI Key

KUAQGSYPZPJYCX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.